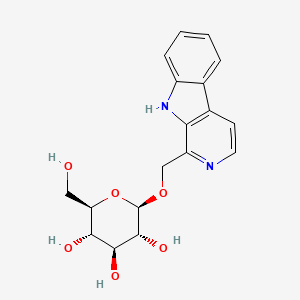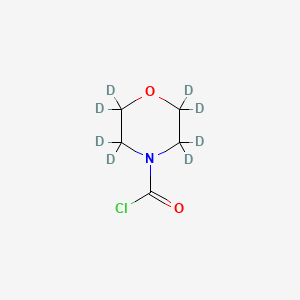
2,2,3,3,5,5,6,6-Octadeuteriomorpholine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholine-d8-carbonyl chloride is a deuterated derivative of 4-morpholinecarbonyl chloride. It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the morpholine ring. This compound is used in various chemical reactions and processes, particularly in the field of synthetic chemistry and as a stable isotope-labeled compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-morpholine-d8-carbonyl chloride involves the reaction of morpholine with deuterated reagents. One common method is the reaction of morpholine with deuterated phosgene (carbonyl chloride-d8) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 4-morpholine-d8-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholine-d8-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted morpholine derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form morpholine-d8 and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Substituted Morpholine Derivatives: Depending on the nucleophile used, various substituted morpholine-d8 derivatives can be formed.
Morpholine-d8: Hydrolysis of 4-morpholine-d8-carbonyl chloride results in the formation of morpholine-d8.
Wissenschaftliche Forschungsanwendungen
4-Morpholine-d8-carbonyl chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-morpholine-d8-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The deuterium atoms in the morpholine ring provide stability and allow for the tracking of the compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholinecarbonyl chloride: The non-deuterated version of 4-morpholine-d8-carbonyl chloride.
1-Piperidinecarbonyl chloride: A similar compound with a piperidine ring instead of a morpholine ring.
1-Pyrrolidinecarbonyl chloride: Another similar compound with a pyrrolidine ring.
Uniqueness
4-Morpholine-d8-carbonyl chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for its use in specialized applications such as NMR studies and the development of deuterated drugs .
Eigenschaften
Molekularformel |
C5H8ClNO2 |
|---|---|
Molekulargewicht |
157.62 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
XMWFMEYDRNJSOO-SVYQBANQSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1C(=O)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1COCCN1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


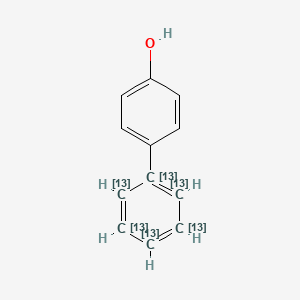
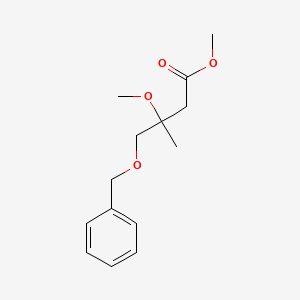
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
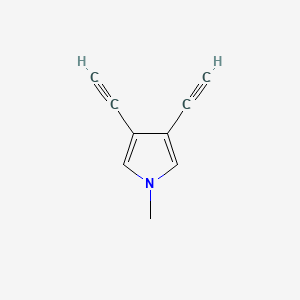
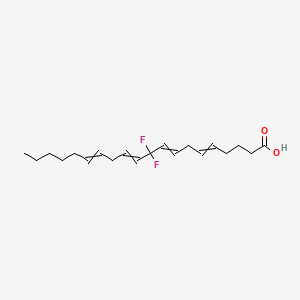
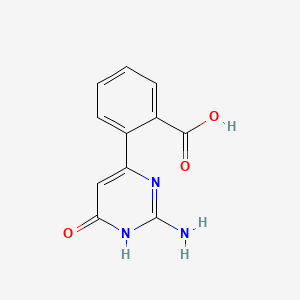



![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
